molecular formula C21H23NO4S B11412467 N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenyl)acetamide

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B11412467
M. Wt: 385.5 g/mol
InChI Key: ZBVVWZKEJGGZIF-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a combination of phenyl, thiophene, and acetamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenyl Group: The initial step involves the preparation of the 3,4-dimethylphenyl group through Friedel-Crafts alkylation.

    Thiophene Ring Formation: The thiophene ring is synthesized via a cyclization reaction, often using sulfur-containing reagents.

    Acetamide Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE: Lacks the thiophene ring and has different chemical properties.

    N-(3,4-DIMETHYLPHENYL)-N-(2,3-DIHYDRO-3-THIOPHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE: Similar structure but without the dioxido group.

Uniqueness

N-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE is unique due to the presence of both the dioxido-thiophene and methoxy-phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H23NO4S

Molecular Weight

385.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H23NO4S/c1-15-4-7-18(12-16(15)2)22(19-10-11-27(24,25)14-19)21(23)13-17-5-8-20(26-3)9-6-17/h4-12,19H,13-14H2,1-3H3

InChI Key

ZBVVWZKEJGGZIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)CC3=CC=C(C=C3)OC)C

Origin of Product

United States

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